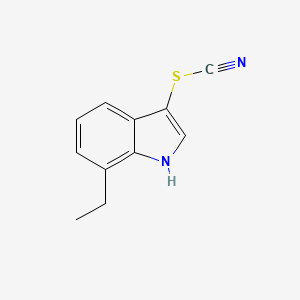

7-Ethyl-1H-indol-3-yl thiocyanate

Description

Structure

3D Structure

Properties

CAS No. |

691848-34-7 |

|---|---|

Molecular Formula |

C11H10N2S |

Molecular Weight |

202.28 g/mol |

IUPAC Name |

(7-ethyl-1H-indol-3-yl) thiocyanate |

InChI |

InChI=1S/C11H10N2S/c1-2-8-4-3-5-9-10(14-7-12)6-13-11(8)9/h3-6,13H,2H2,1H3 |

InChI Key |

HGKSIFXKEUPFPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)SC#N |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 7 Ethyl 1h Indol 3 Yl Thiocyanate

Vibrational Spectroscopy Analysis (Infrared Spectroscopy, IR)

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule. The IR spectrum of 7-Ethyl-1H-indol-3-yl thiocyanate (B1210189) displays characteristic absorption bands that confirm the presence of the thiocyanate moiety, the indole (B1671886) ring, and the ethyl substituent.

The thiocyanate group (–SCN) gives rise to a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the C≡N triple bond. This band is a reliable indicator of the presence of the thiocyanate functional group. In organic thiocyanates, this absorption typically appears in the 2175–2140 cm⁻¹ region. The corresponding symmetric stretching vibration of the C–S bond is found at lower frequencies, generally in the 700-600 cm⁻¹ range, although it can be of weaker intensity and harder to distinguish in the complex fingerprint region of the spectrum. researchgate.net The position of the ν(C≡N) band for S-bonded thiocyanates is typically at a higher frequency than for N-bonded isothiocyanates (M-NCS), which are observed in the 2100-2050 cm⁻¹ range. dtic.milrsc.org

The region of the IR spectrum below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorption bands that are unique to the molecule as a whole. For 7-Ethyl-1H-indol-3-yl thiocyanate, this region provides structural confirmation of the indole core and the ethyl group.

Key expected absorptions include:

N-H Stretch: A moderate to sharp band around 3400-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. nih.govmdpi.com

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ arise from the C-H stretching vibrations of the aromatic protons on the indole ring.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range, are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the ethyl group's methyl (CH₃) and methylene (B1212753) (CH₂) components.

C=C Ring Stretch: Aromatic C=C stretching vibrations for the indole ring typically appear as a series of bands in the 1600–1450 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are found in the 900–700 cm⁻¹ range and can provide information about the substitution pattern of the benzene (B151609) portion of the indole ring.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Indole Ring |

| ~3100-3000 | C-H Stretch | Aromatic (Indole) |

| ~2965, ~2875 | C-H Stretch | Aliphatic (Ethyl) |

| ~2155 | C≡N Stretch | Thiocyanate |

| ~1610, ~1580, ~1460 | C=C Stretch | Aromatic (Indole) |

| ~740 | C-H Bend (out-of-plane) | Aromatic (Indole) |

| ~680 | C-S Stretch | Thiocyanate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and 2D NMR spectra allows for the precise assignment of each atom within the this compound structure.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted spectrum for this compound shows distinct signals for the indole N-H, the five aromatic protons, and the five protons of the ethyl group. youtube.comnih.govresearchgate.net The electron-withdrawing nature of the thiocyanate group at C-3 deshields the proton at C-2, shifting it significantly downfield.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~8.20 | br s | - |

| H-2 | ~7.65 | d | ~2.5 |

| H-4 | ~7.50 | d | ~8.0 |

| H-5 | ~7.10 | t | ~7.8 |

| H-6 | ~7.05 | d | ~7.5 |

| CH₂ (Ethyl) | ~2.85 | q | ~7.6 |

| CH₃ (Ethyl) | ~1.35 | t | ~7.6 |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum for this compound is expected to show eleven distinct signals: eight for the indole core, two for the ethyl group, and one for the thiocyanate carbon. dtic.milyoutube.compharmaffiliates.com The C-3 carbon, directly attached to the electronegative thiocyanate group, is expected to appear at a relatively low field (shielded) compared to an unsubstituted indole, while the C-2 and C-3a carbons would be deshielded. The thiocyanate carbon itself (–SCN) typically resonates in the 110-115 ppm range.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~128.5 |

| C-3 | ~98.0 |

| C-3a | ~129.0 |

| C-4 | ~121.5 |

| C-5 | ~122.0 |

| C-6 | ~120.0 |

| C-7 | ~131.0 |

| C-7a | ~135.5 |

| CH₂ (Ethyl) | ~24.5 |

| CH₃ (Ethyl) | ~14.0 |

| SCN | ~112.0 |

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the entire molecule, 2D NMR experiments are essential. nih.govresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Key expected correlations would include the coupling between the adjacent aromatic protons H-4, H-5, and H-6, as well as the strong correlation between the methylene (CH₂) and methyl (CH₃) protons of the ethyl group. A weak correlation between the N-H proton and the H-2 proton might also be observed.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals in Table 2 to their corresponding carbon signals in Table 3 (e.g., H-4 to C-4, H-5 to C-5, etc., and the ethyl protons to their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the different fragments of the molecule. The most critical HMBC correlations for confirming the structure of this compound would be:

A correlation from the methylene (CH₂) protons of the ethyl group to C-7 and C-6, confirming the position of the ethyl group.

Correlations from the H-2 proton to C-3 and C-3a, confirming the indole ring structure.

A correlation from the H-2 proton to the thiocyanate carbon (SCN) would provide definitive evidence for the attachment of the thiocyanate group at the C-3 position.

Correlations from the H-4 proton to C-3a, C-5, and C-7a, further solidifying the assignments of the benzene portion of the indole ring.

Together, these spectroscopic methods provide a detailed and unambiguous structural characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. For this compound, this method confirms the successful incorporation of the thiocyanate group onto the 7-ethylindole (B1586515) core.

The nominal molecular weight of this compound can be calculated from the atomic weights of its constituent atoms (C₁₁H₁₀N₂S). This provides a theoretical mass that is confirmed by mass spectrometry. In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule.

The fragmentation of this compound under mass spectrometry conditions is expected to follow pathways characteristic of indole derivatives and thiocyanates. Key fragmentation patterns would likely involve the loss of the thiocyanate group or cleavage of the ethyl substituent. While specific experimental data for this exact compound is not publicly available, analysis of related structures, such as other 3-substituted indoles, can provide insights into expected fragmentation. For instance, the fragmentation of a related compound, 3-[7-ethyl-3-(2-hydroxy-ethyl)-1H-indol-2-yl]-pent-3-enoic acid, shows a molecular ion peak at [M+H]⁺ = 288.4, indicating the stability of the 7-ethylindole core under ionization. derpharmachemica.com

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z | Description |

| [M]⁺ | C₁₁H₁₀N₂S | 202.06 | Molecular Ion |

| [M - SCN]⁺ | C₁₀H₁₀N | 144.08 | Loss of the thiocyanate group |

| [M - CH₃]⁺ | C₁₀H₇N₂S | 187.04 | Loss of a methyl radical from the ethyl group |

| [M - C₂H₅]⁺ | C₉H₅N₂S | 173.02 | Loss of the ethyl group |

| [C₈H₇N]⁺ | C₈H₇N | 117.06 | Indole fragment |

Note: The m/z values are theoretical and based on the most common isotopes. Actual experimental values may vary slightly.

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. This technique differentiates between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would provide an exact mass measurement, typically with an accuracy of a few parts per million (ppm). This high precision allows for the unambiguous confirmation of the molecular formula C₁₁H₁₀N₂S. Studies on similar indole derivatives frequently utilize HRMS to confirm the structures of newly synthesized compounds. nih.govuchicago.edu

Table 2: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₁₁H₁₀N₂S | [M+H]⁺ | 203.0637 |

| [M+Na]⁺ | 225.0457 | |

| [M+K]⁺ | 241.0196 |

X-ray Crystallography for Solid-State Structure (If applicable to related indole thiocyanates)

While a specific crystal structure for this compound is not available in the surveyed literature, X-ray crystallography studies on related indole and thiocyanate compounds provide valuable insights into their three-dimensional arrangements in the solid state.

The crystal structures of various indole derivatives have been extensively studied, revealing the planarity of the indole ring system. researchgate.netmdpi.com For instance, the analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole showed that the indole ring system is nearly planar. mdpi.com

The thiocyanate group (SCN) is a versatile linker in coordination chemistry and its geometry has been well-characterized. In metal-thiocyanate complexes, the SCN⁻ group can coordinate in different modes, and the S-C-N angle is typically close to linear. mdpi.com The crystal structure of silver(I) thiocyanate reveals a 3D network where the thiocyanate group acts as a bridging ligand. mdpi.com

Chemical Reactivity and Transformation Pathways of 7 Ethyl 1h Indol 3 Yl Thiocyanate

Transformations of the Thiocyanate (B1210189) Group (–SCN)

The thiocyanate group in 7-Ethyl-1H-indol-3-yl thiocyanate is the primary site of its chemical reactivity, allowing for its conversion into a variety of other sulfur-containing functional groups and participation in cyclization reactions.

Conversion to Other Sulfur-Containing Functionalities

The unique electronic properties of the thiocyanate group, with its electrophilic sulfur atom and the potential for the cyanide moiety to act as a leaving group, enable a diverse range of transformations.

The conversion of organic thiocyanates to their corresponding thiols is a fundamental transformation. For this compound, this can be achieved under various conditions. One effective method involves the use of phosphorus pentasulfide (P₂S₅) in a solvent like refluxing toluene. beilstein-journals.org This reaction is believed to proceed through an initial thionation of the thiocyanate to form a dithiocarbamate (B8719985) intermediate, which then undergoes hydrolysis to yield the thiol. beilstein-journals.org Another approach is the use of reducing agents.

Table 1: Selected Reagents for the Hydrolysis of Organic Thiocyanates to Thiols

| Reagent | Conditions | Comments |

| Phosphorus Pentasulfide (P₂S₅) | Refluxing toluene | Believed to proceed via a dithiocarbamate intermediate. beilstein-journals.org |

| Reducing Agents | Various | Can cleave the S-CN bond to generate the thiolate. |

This transformation provides access to 7-ethyl-1H-indole-3-thiol, a key intermediate for the synthesis of other sulfur-containing compounds.

The sulfur atom in the thiocyanate group of this compound can be oxidized to higher oxidation states, leading to the formation of sulfonic acids and sulfoxides. While direct oxidation of the thiocyanate is possible, a more common route involves the initial conversion to the corresponding thiol, which is then oxidized. Reagents such as hydrogen peroxide, often in the presence of a catalyst like methyltrioxorhenium (MeReO₃), can effectively oxidize thiols to sulfonic acids. thieme-connect.de The use of Oxone® (potassium peroxymonosulfate) in the presence of sodium bicarbonate is another efficient method for this transformation. mdpi.com

The direct conversion of aryl thiocyanates to the corresponding sulfonyl chlorides has also been reported, which can then be hydrolyzed to sulfonic acids.

Table 2: Reagents for the Oxidation of Thiols to Sulfonic Acids

| Reagent | Conditions | Product |

| MeReO₃ / H₂O₂ | Catalytic | Sulfonic Acid thieme-connect.de |

| Oxone® / NaHCO₃ | CH₃CN-H₂O | Sulfonic Acid mdpi.com |

The sulfur atom in this compound is susceptible to nucleophilic attack, leading to the displacement of the cyanide ion and the formation of new carbon-sulfur bonds. This reactivity is harnessed for the synthesis of various sulfides.

Formation of Sulfides: The reaction of this compound with Grignard reagents (R'MgX) or organolithium reagents can lead to the formation of unsymmetrical sulfides of the type 7-ethyl-3-(alkyl/arylthio)-1H-indole. acs.orgacs.org In this reaction, the nucleophilic carbon of the organometallic reagent attacks the electrophilic sulfur atom of the thiocyanate. The reaction of aryl thiocyanates with Grignard reagents can sometimes yield a mixture of the thioether and the corresponding mercaptan. acs.org

Furthermore, transition metal-catalyzed cross-coupling reactions provide a powerful tool for the synthesis of aryl sulfides from aryl thiocyanates. nih.govorganic-chemistry.org

Formation of Disulfides: The reductive cleavage of the S-CN bond in aryl thiocyanates can lead to the formation of disulfides. Electrochemical reduction is one method to achieve this, where the initially formed thiyl radical dimerizes to yield the corresponding disulfide. electrochem.org The by-product of some reactions involving aryl thiocyanates is the corresponding diaryl disulfide, which can be recycled. chemrxiv.orgchemrxiv.orgresearchgate.net The oxidation of thiols, formed from the hydrolysis of thiocyanates, can also lead to the formation of disulfides under specific conditions. youtube.com

Table 3: Reactions for the Formation of Sulfides and Disulfides

| Reactant | Reagent | Product |

| This compound | Grignard Reagent (R'MgX) | 7-Ethyl-3-(alkyl/arylthio)-1H-indole acs.orgacs.org |

| This compound | Electrochemical Reduction | 3,3'-bis(7-ethyl-1H-indolyl) disulfide electrochem.org |

| 7-Ethyl-1H-indole-3-thiol | Mild Oxidizing Agent | 3,3'-bis(7-ethyl-1H-indolyl) disulfide youtube.com |

The introduction of a trifluoromethylthio (–SCF₃) group into organic molecules is of significant interest in medicinal chemistry due to its unique electronic properties and high lipophilicity. While direct trifluoromethylthiolation of indoles is a common approach, this compound can also serve as a precursor. The reaction of perfluoroalkyl carbanions, generated from various sources, with alkyl or aryl thiocyanates yields perfluoroalkyl sulfides. acs.org More direct methods for the synthesis of 3-((trifluoromethyl)thio)indoles often involve the reaction of the indole (B1671886) with a trifluoromethylthiolating agent like AgSCF₃. beilstein-journals.orgrsc.org

Cyclization Reactions to Form Sulfur-Containing Heterocycles

The thiocyanate group of this compound can participate in cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions often involve the introduction of a suitable functional group on the indole ring that can react intramolecularly with the thiocyanate moiety or its transformed product. For instance, the thiocyanation of anilines and phenols with a substituent at the C-4 position can lead to in situ cyclization to form 1,3-benzothiazol-2-amines and benzo[d] beilstein-journals.orgrsc.orgoxathiol-2-ones, respectively. acs.orgnih.gov While a direct analogy for the 7-ethyl-1H-indol-3-yl system requires specific precursors, it highlights the potential for intramolecular cyclizations involving the thiocyanate group.

Another example involves the base-promoted cyclization of o-isothiocyanato arylacetylenes with aroylacetonitriles to afford benzo[d] beilstein-journals.orgrsc.orgthiazines, demonstrating the utility of the isothiocyanate isomer in constructing heterocyclic rings. rsc.org Although this involves the isomeric isothiocyanate, it underscores the synthetic potential of the SCN functional group in cyclization strategies.

Reactivity of the Indole Nucleus in this compound

The indole ring system is electron-rich and susceptible to electrophilic attack. The presence of the ethyl and thiocyanate substituents influences the regioselectivity of these reactions.

The indole nucleus generally undergoes electrophilic substitution preferentially at the C3 position of the pyrrole (B145914) ring. bhu.ac.inyoutube.com However, in this compound, this position is already substituted. Therefore, electrophilic attack will be directed to other positions on the indole ring.

The ethyl group at the 7-position is an activating group due to its positive inductive effect (+I), directing incoming electrophiles to the ortho and para positions relative to itself. quora.comlibretexts.org The thiocyanate group at the 3-position is generally considered to be an electron-withdrawing group (-I, -M), which would deactivate the pyrrole ring towards further electrophilic substitution.

Considering these effects, further electrophilic substitution is most likely to occur on the benzene (B151609) ring of the indole nucleus. The directing effects of the N-H group (activating, ortho/para directing to C2 and the benzene ring) and the C7-ethyl group will influence the final position of substitution. The most probable sites for electrophilic attack are the C4 and C6 positions of the indole ring.

| Reaction Type | Electrophile | Expected Major Product(s) |

| Nitration | HNO3/H2SO4 | 7-Ethyl-4-nitro-1H-indol-3-yl thiocyanate and/or 7-Ethyl-6-nitro-1H-indol-3-yl thiocyanate |

| Halogenation | Br2, Cl2 | 4-Bromo-7-ethyl-1H-indol-3-yl thiocyanate and/or 6-Bromo-7-ethyl-1H-indol-3-yl thiocyanate |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | 7-Ethyl-4-acyl-1H-indol-3-yl thiocyanate and/or 7-Ethyl-6-acyl-1H-indol-3-yl thiocyanate |

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a strong base to form a nucleophilic indolyl anion. researchgate.net This anion can then react with various electrophiles.

N-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) will yield the corresponding N-alkylated indole.

N-Acylation: Treatment with an acyl chloride or anhydride (B1165640) in the presence of a base will result in the formation of an N-acylindole.

N-Sulfonylation: Reaction with a sulfonyl chloride (e.g., tosyl chloride) provides the N-sulfonylated derivative, which can also serve as a protecting group.

These reactions at the N-H position are useful for modifying the properties of the molecule and for introducing further diversity.

Mechanistic Investigations of this compound Transformations

While specific mechanistic studies on this compound are not extensively reported, the mechanisms of its key transformations can be inferred from established principles of organic chemistry.

The synthesis of thiazole (B1198619) derivatives following the Hantzsch pathway would proceed through the well-established mechanism of thioamide formation, S-alkylation by the α-haloketone, and subsequent intramolecular cyclization and dehydration.

The formation of sulfenyl-tetrazoles is understood to occur via a [3+2] cycloaddition mechanism. The azide (B81097) anion acts as a 1,3-dipole that adds across the C≡N bond of the thiocyanate.

The isomerization of the thiocyanate to the isothiocyanate is believed to proceed through an ionization-recombination pathway. acs.org The C-S bond cleaves to form a stabilized indolyl carbocation intermediate and a thiocyanate anion. This ion pair can then recombine at the nitrogen atom, which is a soft nucleophile, to form the more stable isothiocyanate. The stability of the indolyl cation intermediate would facilitate this process.

Electrophilic aromatic substitution on the indole ring proceeds via the formation of a sigma complex (Wheland intermediate). The stability of this intermediate determines the regioselectivity of the reaction. For substitution on the benzene ring of this compound, the positive charge in the sigma complex will be stabilized by the electron-donating ethyl group, favoring attack at the C4 and C6 positions. libretexts.org

Radical Pathways in Thiocyanate Functionalization

The functionalization of the indole core to produce this compound proceeds efficiently through radical-mediated pathways. In these reactions, a thiocyanate radical (•SCN) is generated in situ from a suitable thiocyanate source, typically an ammonium (B1175870) or potassium salt (NH₄SCN or KSCN). acs.orgrsc.org This highly reactive radical species is the key electrophile that attacks the electron-rich indole ring.

The generation of the •SCN radical can be achieved using various oxidative methods, including chemical oxidants or photochemical and electrochemical approaches. nih.govsemanticscholar.org Once formed, the thiocyanate radical regioselectively attacks the C-3 position of the 7-ethyl-1H-indole. This regioselectivity is governed by the inherent electronic properties of the indole ring, where the C-3 position is the most nucleophilic and thus most susceptible to electrophilic radical attack. acs.org The attack forms a resonance-stabilized radical intermediate. Subsequent loss of a hydrogen atom from this intermediate rearomatizes the indole ring, yielding the final product, this compound. acs.org This radical-chain mechanism provides a mild and effective method for C-H functionalization, avoiding harsh reaction conditions. rsc.org

Recent advancements have focused on developing greener methods for this transformation. Visible-light photoredox catalysis, for example, has emerged as a powerful strategy for generating the thiocyanate radical under ambient conditions, often using air as a benign terminal oxidant. nih.govacs.org

| Method | Oxidant/Catalyst | Thiocyanate Source | Key Feature | Reference |

|---|---|---|---|---|

| Photochemical | Rose Bengal / Visible Light | NH₄SCN | Metal-free, uses air as terminal oxidant. | acs.org |

| Photochemical | Singlet Oxygen (¹O₂) | NH₄SCN | Mediates SET to form •SCN radical. | acs.org |

| Chemical Oxidation | Ammonium Persulfate | NH₄SCN | Solvent-free mechanochemical (ball-milling) method. | semanticscholar.org |

| Chemical Oxidation | Iodobenzene Diacetate (PIDA) | KSCN | Metal-free approach for difunctionalization. | rsc.org |

Single Electron Transfer (SET) Mechanisms

The formation of the crucial thiocyanate radical (•SCN) is frequently initiated by a Single Electron Transfer (SET) process. nih.gov In this mechanism, the thiocyanate anion (SCN⁻) donates a single electron to an oxidant or a photo-excited catalyst. acs.org This process is fundamental to many modern thiocyanation methods, particularly those employing photoredox catalysis.

In a typical photoredox cycle, a photocatalyst, such as Eosin Y or Rose Bengal, absorbs visible light and is promoted to an excited state. nih.govacs.org This excited-state catalyst is a potent oxidant capable of accepting an electron from the thiocyanate anion (E° SCN⁻ = +0.87 V vs NHE). acs.org This SET event generates the thiocyanate radical (•SCN) and the reduced form of the photocatalyst. nih.gov The photocatalyst is then regenerated in a subsequent step, often by reacting with a terminal oxidant like molecular oxygen, to complete the catalytic cycle. nih.gov

A plausible mechanism for the SET-initiated thiocyanation of 7-ethyl-1H-indole is as follows:

Generation of •SCN radical: The SCN⁻ anion undergoes a SET process, transferring an electron to a photo-excited catalyst or an oxidizing agent to form the •SCN radical. acs.org

Radical Attack: The electrophilic •SCN radical regioselectively attacks the C-3 position of the 7-ethyl-1H-indole, forming a radical intermediate. acs.org

Aromatization: This intermediate is then oxidized in a second SET step or undergoes hydrogen atom abstraction to lose a proton and an electron, leading to the aromatic this compound product. acs.orgnih.gov

The SET mechanism offers a high degree of control and efficiency, allowing the reaction to proceed under mild conditions with high yields. nih.gov

Understanding Ambident Reactivity Control

A significant challenge in reactions involving the thiocyanate ion is controlling its ambident nucleophilic nature. The SCN⁻ ion possesses two potential nucleophilic sites: the "soft" sulfur atom and the "hard" nitrogen atom. researchgate.net Attack via the sulfur atom leads to the formation of a thiocyanate (R-SCN), while attack via the nitrogen atom results in an isothiocyanate (R-NCS).

In the context of the synthesis of this compound, the reaction overwhelmingly favors S-attack. This selectivity can be explained by considering the nature of the reaction intermediate and the principles governing ambident reactivity. The reaction proceeds via an electrophilic attack on the indole ring by the •SCN radical, or by the reaction of the indole with an electrophilic thiocyanating agent. In reactions resembling Sₙ1-type processes or additions to carbocation-like intermediates, the kinetically controlled product is typically the S-adduct. researchgate.net

Studies on the reactions of carbocations with the thiocyanate ion have shown that the rate of attack at the sulfur terminus is significantly faster (by a factor of 10³–10⁴) than at the nitrogen terminus under conditions of activation control. researchgate.net While the Hard and Soft Acids and Bases (HSAB) principle is often invoked, it does not fully explain the observed selectivity in these kinetically controlled reactions. researchgate.netfigshare.com The preference for S-attack is a result of the transition state energetics, where the attack by the more polarizable sulfur atom on the soft electrophilic carbon center of the intermediate is favored. nih.gov Therefore, the formation of this compound, rather than the corresponding isothiocyanate, is a kinetically controlled outcome dictated by the intrinsic reactivity of the ambident SCN⁻ ion towards the electrophilic indole intermediate. researchgate.net

| Factor | Favors Thiocyanate (S-Attack) | Favors Isothiocyanate (N-Attack) | Reference |

|---|---|---|---|

| Reaction Control | Kinetic Control | Thermodynamic Control (in some cases, via rearrangement) | researchgate.net |

| Electrophile Nature | Soft electrophiles (e.g., carbocation-like species) | Hard electrophiles | researchgate.netnih.gov |

| Mechanism | Sₙ1-type, radical additions | Sₙ2-type with specific hard centers | researchgate.net |

Theoretical and Computational Investigations of Indole Thiocyanates

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as a powerful tool to elucidate the intrinsic properties of molecules. For 7-Ethyl-1H-indol-3-yl thiocyanate (B1210189), DFT calculations can predict its electronic structure, reactivity, and the thermodynamics of its formation.

The electronic character of 7-Ethyl-1H-indol-3-yl thiocyanate is dictated by the interplay of the electron-rich indole (B1671886) nucleus, the electron-donating ethyl group at the C7 position, and the electrophilic thiocyanate group at the C3 position. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its reactivity.

The LUMO is anticipated to be primarily located over the thiocyanate group and the adjacent C3 carbon, indicating that this site is the most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally correlates with higher reactivity.

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound (based on analogous systems)

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high, influenced by the electron-donating ethyl group. | Determines the molecule's ability to donate electrons; a higher HOMO energy indicates greater nucleophilicity. |

| LUMO Energy | Lowered by the electron-withdrawing thiocyanate group. | Dictates the molecule's ability to accept electrons; a lower LUMO energy suggests greater electrophilicity at the thiocyanate carbon. |

| HOMO-LUMO Gap | Moderate; the opposing electronic effects of the substituents likely result in a balanced energy gap. | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |

| HOMO Location | Primarily delocalized over the indole ring, with significant contribution from the C3 position. | Confirms the C3 position as the primary site for electrophilic attack during its synthesis. |

| LUMO Location | Concentrated on the thiocyanate group and the C3 carbon. | Identifies the thiocyanate group as a potential site for nucleophilic substitution or addition reactions. |

This table is generated based on theoretical principles and data from computational studies on related substituted indoles.

The synthesis of this compound typically involves the electrophilic thiocyanation of 7-ethylindole (B1586515). Computational studies on the electrophilic substitution of indoles suggest a mechanism involving the formation of a Wheland-type intermediate (a sigma complex).

The reaction would proceed as follows:

Formation of the Electrophile: An electrophilic thiocyanating agent, such as thiocyanogen (B1223195) ((SCN)₂) or a derivative, is generated in situ.

Nucleophilic Attack: The electron-rich C3 position of the 7-ethylindole attacks the electrophilic sulfur atom of the thiocyanating agent. This leads to the formation of a cationic intermediate where the positive charge is delocalized over the indole ring.

Transition State: A transition state is reached as the C-S bond is formed. Computational analysis of this transition state would reveal the activation energy of the reaction.

Deprotonation: A base removes the proton from the C3 carbon, restoring the aromaticity of the indole ring and yielding the final product, this compound.

DFT calculations can be employed to model the energies of the reactants, the transition state, and the product, thereby providing the reaction's energy profile and activation barriers.

The substitution pattern of the indole ring is a classic example of regioselectivity in organic chemistry. The inherent electronic properties of the indole nucleus strongly favor electrophilic attack at the C3 position. Computational models, through the analysis of electrostatic potential maps and Fukui functions, can quantitatively predict this regioselectivity. The ethyl group at C7, being weakly activating, would further enhance the reactivity of the indole ring towards electrophiles without significantly altering the preference for C3 substitution.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the electronic properties, molecular modeling and dynamics simulations offer a picture of the molecule's three-dimensional structure and behavior over time.

The conformational flexibility of this compound primarily arises from the rotation around the C7-C(ethyl) and C3-S bonds.

Ethyl Group Conformation: The ethyl group at the C7 position can adopt various conformations through rotation around the C7-CH₂ bond. The lowest energy conformation would likely be one that minimizes steric hindrance with the adjacent N-H group of the pyrrole (B145914) ring.

Thiocyanate Group Orientation: The thiocyanate group is linear, but its orientation relative to the indole ring can vary. The rotation around the C3-S bond will have a relatively low energy barrier, allowing for flexibility in this region.

Molecular mechanics or DFT calculations can be used to perform a potential energy surface scan to identify the most stable conformers and the energy barriers between them.

The potential for this compound to form ordered structures through self-assembly is governed by its intermolecular interactions.

Hydrogen Bonding: The N-H group of the indole ring is a hydrogen bond donor. It can form hydrogen bonds with the nitrogen atom of the thiocyanate group of a neighboring molecule, leading to the formation of chains or dimeric structures.

π-π Stacking: The aromatic indole ring can participate in π-π stacking interactions with other indole rings, contributing to the stability of aggregates.

Dipole-Dipole Interactions: The polar thiocyanate group introduces a significant dipole moment, which can lead to dipole-dipole interactions that influence the packing of the molecules in the solid state.

Molecular dynamics simulations can be used to model the behavior of a collection of this compound molecules, providing insights into their potential to form ordered assemblies in different environments.

Quantitative Structure-Activity Relationship (QSAR) Studies in a Purely Chemical Context

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific activity. jocpr.com While often used in drug discovery to predict biological activity, QSAR can also be applied in a purely chemical context to correlate structural features with chemical reactivity parameters. For indole derivatives, QSAR studies can elucidate how different substituents on the indole ring influence their reactivity in various chemical transformations. nih.gov

In the context of this compound, a QSAR study would aim to quantify the impact of the 7-ethyl group and the 3-thiocyanate group on the reactivity of the indole core. The indole ring itself is an electron-rich aromatic system, but the nature and position of substituents can significantly modulate this reactivity. nih.gov The thiocyanate group (-SCN) at the 3-position is of particular interest as this position is often susceptible to electrophilic attack. researchgate.net

A hypothetical QSAR study for a series of substituted indole thiocyanates, including the 7-ethyl derivative, might involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic, steric, or hydrophobic.

Table 1: Examples of Molecular Descriptors for QSAR Analysis of Indole Thiocyanates

| Descriptor Type | Example Descriptors | Information Provided |

| Electronic | Hammett constants (σ), Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Describes the electron-donating or electron-withdrawing nature of substituents and the overall electronic distribution. Governs susceptibility to electrophilic or nucleophilic attack. |

| Steric | Taft steric parameters (Es), Molar refractivity (MR), van der Waals volume | Quantifies the bulkiness of substituents, which can influence the accessibility of the reaction center. |

| Hydrophobic | Partition coefficient (log P) | Measures the lipophilicity of the molecule, which can affect its solubility and interaction with different solvent environments. |

High-Level Thermochemical Calculations

High-level quantum chemical methods are instrumental in determining the accurate thermochemical properties of molecules, such as their enthalpy of formation, entropy, and Gibbs free energy. acs.org One such method is the Gaussian-3 (G3) theory and its more computationally efficient variant, G3MP2. uni-rostock.degaussian.com These composite methods involve a series of calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation at a fraction of the computational cost. uni-rostock.degaussian.com

Geometry Optimization: The three-dimensional structure of the molecule is optimized at a lower level of theory, such as with Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). nih.gov

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

Empirical Correction: A final empirical correction term is added to account for remaining deficiencies in the calculations. uni-rostock.de

The results of these calculations would provide a highly accurate prediction of the gas-phase enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔfG°) for this compound.

Table 2: Hypothetical Thermochemical Data from G3MP2 Calculations for Related Indole Compounds

| Compound | ΔfH° (gas, 298.15 K) (kJ/mol) | S° (gas, 298.15 K) (J/mol·K) | ΔfG° (gas, 298.15 K) (kJ/mol) |

| Indole | Value | Value | Value |

| 3-Methylindole (Skatole) | Value | Value | Value |

| 7-Ethylindole | Value | Value | Value |

| This compound | Predicted Value | Predicted Value | Predicted Value |

Note: The values for indole and its simple derivatives would be obtained from existing literature or new calculations to serve as benchmarks. The values for this compound would be the target of the new G3MP2 calculation.

This thermochemical data is fundamental for understanding the stability of the molecule and its potential to participate in chemical reactions. For instance, the enthalpy of formation can be used to calculate reaction enthalpies for processes involving this compound, providing insight into the thermodynamics of its synthesis and reactivity.

Advanced Applications and Future Research Directions in Synthetic Chemistry and Materials Science

7-Ethyl-1H-indol-3-yl Thiocyanate (B1210189) as a Versatile Synthetic Building Block

The chemical architecture of 7-Ethyl-1H-indol-3-yl thiocyanate, featuring a reactive thiocyanate group at the C-3 position of the indole (B1671886) scaffold, renders it an exceptionally useful intermediate in organic synthesis.

Precursor for Complex Indole-Based Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs. nih.govnih.gov this compound serves as a valuable starting material for the construction of more intricate indole-based frameworks. The thiocyanate group can be readily transformed into various other sulfur-containing functionalities, providing a gateway to diverse molecular architectures. researchgate.netresearchgate.net For instance, the thiocyanate moiety can be hydrolyzed to a thiol, which can then participate in a variety of coupling reactions to build larger, more complex molecules. Furthermore, the indole ring itself can be functionalized at multiple positions, allowing for the generation of a wide range of derivatives with potentially unique biological activities. nih.govorgsyn.org The synthesis of functionalized indoles has been achieved through various catalytic methods, including those utilizing palladium, rhodium, and iron catalysts. derpharmachemica.comnih.gov

The versatility of the indole-3-thiocyanate motif allows it to be decorated with various substituents to create highly cytotoxic compounds, making the substituted indole a useful scaffold for developing more potent molecules. nih.gov The development of one-pot synthesis processes further enhances the utility of such precursors, enabling the efficient production of 2-substituted indoles and 7-azaindoles. nih.gov

Development of Novel Organosulfur Reagents

The thiocyanate group is a versatile functional group that can be used to introduce sulfur into organic molecules. nih.gov This has led to the exploration of this compound and related compounds as precursors for the development of novel organosulfur reagents. These reagents can be employed in a variety of chemical transformations, including the synthesis of thioethers, disulfides, and other sulfur-containing heterocycles. researchgate.netthieme-connect.de The development of new methods for the synthesis of organic thiocyanates, particularly those utilizing visible-light photocatalysis, has expanded the toolkit available to synthetic chemists for creating diverse organosulfur compounds. nih.govresearchgate.net These advancements highlight the potential of indole thiocyanates to serve as building blocks for a new generation of reagents with unique reactivity and selectivity.

Exploration of Structural Modifications and their Impact on Molecular Interactions (In Vitro/In Silico)

To fully harness the potential of this compound, researchers are actively investigating how modifications to its structure influence its interactions with other molecules. These studies, conducted both in the laboratory (in vitro) and through computational modeling (in silico), are crucial for designing molecules with specific functions.

Derivatization at the N-1 and C-2, C-5 Positions of the Indole Core

Systematic modifications to the indole core of this compound can lead to significant changes in its properties. Research has shown that introducing various substituents at the N-1, C-2, and C-5 positions can modulate the electronic and steric characteristics of the molecule. nih.gov For example, a series of 3-thiocyanato-1H-indoles with diversification at these positions have been synthesized and evaluated for their biological activity. nih.gov Such studies provide valuable structure-activity relationship (SAR) data, guiding the design of new derivatives with enhanced potency or selectivity for a particular biological target. The ability to functionalize these specific positions opens up a vast chemical space for exploration. orgsyn.org

Investigation of Molecular Recognition and Binding Motifs (e.g., in supramolecular chemistry or chemical probe development)

The unique electronic and structural features of this compound and its derivatives make them interesting candidates for studies in molecular recognition and supramolecular chemistry. The indole nitrogen can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking interactions. The thiocyanate group itself can engage in various non-covalent interactions. By understanding these binding motifs, scientists can design molecules that selectively bind to specific guest molecules or form well-defined supramolecular assemblies. This knowledge is critical for the development of chemical probes to study biological processes and for the construction of novel functional materials. The study of 3-cyanoacetyl indoles, which are related to thiocyanate derivatives, has provided insights into their applications in the synthesis of various heterocyclic compounds with potential biological activities. rsc.org

Potential in Materials Science and Functional Molecule Development

The versatility of this compound extends beyond traditional organic and medicinal chemistry into the realm of materials science. The ability to incorporate this molecule into larger polymeric structures or to self-assemble it into ordered nanostructures opens up possibilities for creating new materials with tailored optical, electronic, or mechanical properties. The thiocyanate group can be a key component in the synthesis of sulfur-containing polymers or functional dyes. researchgate.net Furthermore, the inherent biological activity of the indole scaffold suggests that materials derived from this compound could have applications in areas such as biocompatible coatings, sensors, or drug delivery systems. The development of functional molecules based on this scaffold is an active area of research with the potential to impact various technological fields.

Future Prospects and Emerging Research Areas

Traditional methods for the synthesis of indole thiocyanates often rely on harsh reagents and organic solvents, generating significant chemical waste. nih.gov Reflecting the broader push towards environmentally responsible chemistry, a major area of future research is the development of green and sustainable synthetic routes to this compound and related compounds. nih.govresearchgate.net

Recent advancements have demonstrated the viability of several green approaches:

Mechanochemistry: This solvent-free technique involves the use of mechanical force (milling or grinding) to initiate chemical reactions. A sustainable method for the C-3 selective thiocyanation of indoles has been developed using a simple and cost-effective combination of N-chlorosuccinimide and sodium thiocyanate under milling conditions. rsc.org This approach minimizes waste and often proceeds rapidly at room temperature. rsc.org

Visible-Light Photocatalysis: Utilizing visible light as an energy source is a key strategy in green synthesis. Methods have been developed for the C-3 thiocyanation of indoles using photocatalysts like Rose Bengal or titanium dioxide nanocomposites, with air or oxygen serving as the terminal oxidant. acs.orgnih.gov These reactions are typically mild, high-yielding, and environmentally benign. acs.orgrsc.org

Use of Greener Reagents and Catalysts: Research is focused on replacing toxic reagents with safer alternatives. This includes using ammonium (B1175870) thiocyanate as a cheap and low-toxicity cyano source and employing catalysts supported on recyclable materials, such as magnetic nanoparticles, which can be easily separated from the reaction mixture. nih.govresearchgate.net Other approaches utilize iodine or Oxone in more environmentally friendly solvent systems. researchgate.netnih.gov

Assessing the sustainability of these new protocols using green metrics like E-factor and Ecoscale scores is crucial for comparing their environmental impact with traditional methods. rsc.org

While the synthesis of 3-thiocyanatoindoles is well-established, the selective functionalization of other positions on the this compound molecule presents a significant challenge and a key area for future research. The indole ring has multiple reactive sites, and controlling the chemo- and regioselectivity of reactions is essential for creating complex, value-added molecules. nih.gov

The primary challenge lies in functionalizing the benzenoid ring (positions C4, C5, C6) or the C2 position of the pyrrole (B145914) ring without disturbing the existing ethyl and thiocyanate groups. researchgate.net Transition-metal catalysis is a powerful tool for achieving such selective C-H functionalization. nih.gov Future strategies will likely involve:

Directing Groups: Attaching a temporary directing group to the indole nitrogen can steer a metal catalyst to a specific C-H bond (e.g., at the C7 or C2 position), allowing for selective bond formation. researchgate.netresearchgate.net Subsequent removal of the directing group reveals the functionalized indole.

Catalyst Control: The choice of metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and ligands can dictate the site of functionalization. nih.govresearchgate.net Theoretical studies and mechanistic investigations are crucial for understanding the factors that govern this regioselectivity, which can be influenced by whether the C-H activation step is rate-determining. nih.gov

Tandem Reactions: Developing one-pot reactions where multiple bonds are formed in a cascade sequence can improve efficiency. For example, a tandem C-2 arylation and C-3 thiocyanation on an unsubstituted indole has been achieved mechanochemically, showcasing a strategy that could be adapted for more complex substrates. rsc.org

Success in this area will enable the synthesis of a diverse library of this compound derivatives, each with potentially unique properties for applications in materials science and medicinal chemistry.

A deep understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. Future research will increasingly rely on advanced spectroscopic and spectrometric techniques to elucidate the intricate pathways involved in the synthesis and functionalization of this compound. researchgate.net

Key techniques and their applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for unambiguously determining the structure of complex indole derivatives and their metal complexes. nih.gov In-situ NMR monitoring can track the formation of intermediates and products in real-time, providing kinetic data and mechanistic insights. capes.gov.br

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are essential for identifying transient intermediates and characterizing the products of complex reactions. mdpi.comresearchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive proof of molecular structure, including the precise geometry of metal-ligand bonds in coordination complexes. mdpi.com This is crucial for understanding the binding modes of the thiocyanate ligand. researchgate.net

Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to complement experimental work. These theoretical studies can model reaction pathways, predict the stability of intermediates and transition states, and explain observed regioselectivity, providing a deeper understanding of the underlying principles governing the reaction. nih.govacs.org

By combining these advanced analytical methods, researchers can gain a comprehensive picture of the reaction mechanisms, enabling the rational design of new catalysts and reaction conditions for the synthesis and transformation of indole thiocyanates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Ethyl-1H-indol-3-yl thiocyanate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves indole functionalization via nucleophilic substitution or thiocyanation reactions. For example, thiocyanate introduction can be achieved using KSCN or NHSCN under acidic conditions, as seen in analogous indole derivative syntheses . Optimization should focus on solvent polarity (e.g., acetonitrile or THF), temperature control (0°C to reflux), and stoichiometric ratios of reagents to minimize side products. Dynamic light scattering (DLS) and quartz crystal microbalance (QCM) can monitor intermediate stability .

Q. How can researchers characterize the structural and spectral properties of this compound?

- Methodological Answer : Use a combination of:

- FT-IR spectroscopy to identify C≡N (2100–2050 cm) and C-S (700–600 cm) stretches, with bonding mode (M-NCS vs. M-SCN) inferred from frequency shifts .

- NMR spectroscopy (¹H/¹³C) to confirm indole ring substitution patterns (e.g., deshielding of C3 due to thiocyanate).

- Mass spectrometry (HRMS) for molecular ion validation. Reference databases like NIST Chemistry WebBook provide comparative spectral data for indole derivatives .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Methodological Answer : Thiocyanates are prone to hydrolysis under acidic/alkaline conditions and oxidative degradation. Store in inert atmospheres (N or Ar) at –20°C, and avoid prolonged exposure to light. Monitor degradation via HPLC or UV-Vis spectroscopy for thiocyanate release (λ ~240 nm) .

Q. How do anion interactions (e.g., SCN) influence the physicochemical behavior of this compound?

- Methodological Answer : Weakly hydrated anions like SCN can induce electrostatic stabilization or salting-out effects. Use differential scanning calorimetry (DSC) to study phase transitions and atomic force microscopy (AFM) to assess surface partitioning in bulk solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for thiocyanate-containing compounds, such as unexpected blue/red shifts in FT-IR or UV-Vis spectra?

- Methodological Answer : Global data analysis tools (e.g., ReactLab Equilibria) can deconvolute overlapping spectral contributions from thiocyanate adducts or degradation products. For example, shifts in SCN stretching frequencies may arise from solvent polarity or coordination geometry changes, as observed in ionic liquid-SO adduct studies .

Q. What are the degradation pathways of this compound under environmental or biological conditions?

- Methodological Answer : Investigate microbial oxidation pathways using activated sludge models or batch reactors. Thiocyanate-oxidizing bacteria (e.g., Thiobacillus) convert SCN to NH and SO; monitor via ion chromatography for sulfur/nitrogen species .

Q. How does this compound behave as a ligand in coordination chemistry, and what factors dictate its ambidentate binding mode?

- Methodological Answer : The HSAB (Hard-Soft Acid-Base) theory predicts SCN binds via S (soft) to soft acids (e.g., Ag) and via N (harder) to borderline acids (e.g., Fe). Use X-ray crystallography or EXAFS to confirm bonding modes. Compare experimental IR frequencies (C≡N vs. C-S) to reference compounds .

Q. What role does this compound play in advanced material applications, such as ionic liquid design or catalytic systems?

- Methodological Answer : Thiocyanate-based ionic liquids (e.g., 1-ethyl-3-methylimidazolium thiocyanate) exhibit tunable solvation properties. Study their CO/SO capture efficiency using gas solubility experiments or computational modeling (MD/DFT) to optimize anion-cation interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.